7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate
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Overview
Description
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate is a complex organic compound characterized by its long aliphatic chains and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or amine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and amidation reactions.
Biology: The compound can be utilized in cell membrane studies due to its amphiphilic nature.
Industry: It can be used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate
- This compound
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. These properties make it particularly suitable for applications requiring amphiphilic molecules with long aliphatic chains.
Properties
Molecular Formula |
C48H95NO5 |
---|---|
Molecular Weight |
766.3 g/mol |
IUPAC Name |
7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H95NO5/c1-5-9-13-17-21-29-37-45(35-27-15-11-7-3)47(51)53-43-33-25-19-23-31-39-49(41-42-50)40-32-24-20-26-34-44-54-48(52)46(36-28-16-12-8-4)38-30-22-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 |
InChI Key |
OFBLVVLBBQDFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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